molecular formula C12H17BrO2S B160312 (2-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 137105-52-3

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No. B160312
M. Wt: 305.23 g/mol
InChI Key: SDZIZUSDBKSUJL-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” is a chemical compound with the molecular formula C12H17BrO2S . Its average mass is 305.231 Da and its monoisotopic mass is 304.013245 Da .


Molecular Structure Analysis

The molecular structure of “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” consists of a bromophenyl group attached to a diethoxyethylsulfanyl group . The presence of the bromine atom and the sulfur atom suggests that this compound could participate in various chemical reactions, particularly those involving nucleophilic substitution or oxidation-reduction .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” are not available, compounds of this nature typically undergo reactions that involve the bromine or sulfur atoms. These could include nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, or redox reactions, where the sulfur atom is oxidized or reduced .


Physical And Chemical Properties Analysis

“(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” has a density of 1.3±0.1 g/cm3, a boiling point of 336.5±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 73.7±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 228.8±5.0 cm3 .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Building Blocks for Molecular Electronics : Aryl bromides, including derivatives similar to "(2-Bromophenyl)(2,2-diethoxyethyl)sulfane," serve as valuable precursors in the synthesis of thiol end-capped molecular wires. Such compounds are pivotal in constructing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, showcasing their importance in the development of molecular electronics (Stuhr-Hansen et al., 2005).

  • High-Performance Polymeric Materials : The synthesis of novel monomers that lead to poly(arylene ether sulfone)s with enhanced properties, such as high refractive indices and low birefringence, is another area where similar compounds find application. These materials are significant for applications requiring transparent and colorless polymers with excellent thermal and mechanical stability (Tapaswi et al., 2015).

Biomedical and Environmental Research

  • Antioxidant and Anticholinergic Activities : Bromophenol derivatives, which are structurally related to "(2-Bromophenyl)(2,2-diethoxyethyl)sulfane," have been investigated for their potential antioxidant and enzyme inhibitory activities. These compounds have demonstrated significant antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in treating diseases related to oxidative stress and cholinergic dysfunction (Öztaşkın et al., 2017).

  • Anticancer Properties : A novel bromophenol derivative has shown promising anticancer activities, particularly against human lung cancer cell lines. This compound induces cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).

  • Water Treatment Concerns : The oxidation of bromophenols during water treatment processes, specifically with potassium permanganate, can lead to the formation of potentially toxic brominated polymeric byproducts. Understanding the reactivity and transformation pathways of bromophenols in such contexts is crucial for assessing the safety and efficacy of water treatment methods (Jiang et al., 2014).

Safety And Hazards

The safety information for “(2-Bromophenyl)(2,2-diethoxyethyl)sulfane” indicates that it should be stored in a refrigerator . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and the hazard statement H302 . This suggests that the compound may be harmful if swallowed .

properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZIZUSDBKSUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=CC=C1Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476428
Record name 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

CAS RN

137105-52-3
Record name 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with anhydrous DMF (100 mL), 2-bromothiophenol (10.0 g, 52.88 mmol), potassium carbonate (11.0 g, 79.59 mmol) and bromoacetaldehyde diethyl acetal (8.35 mL, 55.5 mmol). The reaction was stirred at room temperature for 5 hours. Water (50 mL) and ethyl acetate (100 mL) were then added with mixing. The layers were separated and the organic layer was washed with water (5×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under vacuum to provide 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.78 g, 85%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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